An In-Depth Technical Guide to 4,6-dichloro-2-cyclopropylpyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4,6-dichloro-2-cyclopropylpyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its presence in the fundamental building blocks of life, DNA and RNA, has made it a focal point for medicinal chemists aiming to design molecules that can interact with biological systems with high specificity and efficacy. The strategic functionalization of the pyrimidine ring with reactive groups and bioisosteric moieties can lead to compounds with finely tuned pharmacological profiles.
This guide focuses on a particularly compelling derivative: 4,6-dichloro-2-cyclopropylpyrimidine . This molecule merges the versatile reactivity of the dichloropyrimidine core with the unique conformational and metabolic advantages conferred by a cyclopropyl group. The chlorine atoms at the 4 and 6 positions serve as reactive handles for nucleophilic substitution, allowing for the facile introduction of diverse functionalities.[2] Simultaneously, the cyclopropyl moiety often enhances metabolic stability and can provide conformational rigidity, which is beneficial for optimizing ligand-receptor interactions.[3][4]
This document provides a comprehensive overview of 4,6-dichloro-2-cyclopropylpyrimidine, including its chemical identity, a proposed synthetic pathway, its reactivity profile, and its potential applications as a key building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Chemical Identity and Structure
Before delving into the synthetic and applicative aspects, it is crucial to establish the fundamental chemical identity of 4,6-dichloro-2-cyclopropylpyrimidine.
| Identifier | Value | Source |
| CAS Number | 7043-09-6 | [5] |
| Molecular Formula | C₇H₆Cl₂N₂ | [6] |
| Molecular Weight | 189.04 g/mol | [6] |
| IUPAC Name | 4,6-dichloro-2-cyclopropylpyrimidine | |
| SMILES | C1CC1C2=NC(=CC(=N2)Cl)Cl | [6] |
| InChI | InChI=1S/C7H6Cl2N2/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2 | [6] |
| InChIKey | YBOWZANEONZCOL-UHFFFAOYSA-N | [6] |
The structure of 4,6-dichloro-2-cyclopropylpyrimidine is characterized by a central pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a cyclopropyl group at position 2.
Figure 1: Chemical structure of 4,6-dichloro-2-cyclopropylpyrimidine.
Proposed Synthesis Pathway
While a specific, detailed synthesis protocol for 4,6-dichloro-2-cyclopropylpyrimidine is not extensively documented in publicly available literature, a logical and robust synthetic route can be proposed based on well-established pyrimidine chemistry. The synthesis can be envisioned as a two-step process: first, the construction of the 2-cyclopropyl-4,6-dihydroxypyrimidine core, followed by a chlorination step.
Caption: Proposed two-step synthesis of 4,6-dichloro-2-cyclopropylpyrimidine.
Step 1: Synthesis of 2-Cyclopropyl-4,6-dihydroxypyrimidine
The formation of the pyrimidine ring is typically achieved through the condensation of an amidine with a β-dicarbonyl compound, such as diethyl malonate.
Protocol:
-
Preparation of the Base: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Reaction Mixture: To the sodium ethoxide solution, add cyclopropylamidine hydrochloride.
-
Addition of Diethyl Malonate: Slowly add diethyl malonate to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is typically acidified to precipitate the 2-cyclopropyl-4,6-dihydroxypyrimidine. The solid product can then be collected by filtration, washed, and dried.
Causality behind Experimental Choices:
-
Base: A strong base like sodium ethoxide is required to deprotonate the diethyl malonate, forming the enolate which is the active nucleophile in the condensation reaction.
-
Solvent: Ethanol is a common solvent for this reaction as it is the conjugate acid of the ethoxide base and readily dissolves the reactants.
-
Acidification: The product of the condensation is a salt. Acidification is necessary to protonate the hydroxyl groups and precipitate the neutral dihydroxypyrimidine.
Step 2: Chlorination of 2-Cyclopropyl-4,6-dihydroxypyrimidine
The conversion of the dihydroxy-pyrimidine to the corresponding dichloro-pyrimidine is a standard transformation in heterocyclic chemistry, often accomplished using phosphorus oxychloride (POCl₃).
Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, place the 2-cyclopropyl-4,6-dihydroxypyrimidine.
-
Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃). A tertiary amine base such as N,N-diethylaniline may be added as a catalyst and acid scavenger.[7]
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield 4,6-dichloro-2-cyclopropylpyrimidine.
Causality behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This is a powerful and commonly used chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.
-
Excess Reagent: Using an excess of POCl₃ ensures the complete conversion of both hydroxyl groups.
-
Quenching on Ice: The reaction with water is highly exothermic, so quenching on ice is a critical safety measure to control the temperature.
Reactivity and Strategic Applications in Drug Discovery
The chemical behavior of 4,6-dichloro-2-cyclopropylpyrimidine is dominated by the reactivity of the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr).
Caption: General reactivity of 4,6-dichloro-2-cyclopropylpyrimidine in SNAr reactions.
The two chlorine atoms at the 4 and 6 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. In many dichloropyrimidine systems, the C4 and C6 positions are more reactive than the C2 position. The presence of two reactive sites allows for either mono- or di-substitution, enabling the synthesis of a diverse library of compounds from a single starting material.
Role in Kinase Inhibitor Scaffolding
A significant application of dichloropyrimidine derivatives is in the development of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[9] Many kinase inhibitors are designed to be ATP-competitive, and the pyrimidine scaffold serves as an excellent mimic of the adenine core of ATP, allowing for effective binding in the kinase active site.
The 4,6-dichloro-2-cyclopropylpyrimidine scaffold can be strategically employed in the following manner:
-
Hinge-Binding Moiety: One of the chlorine atoms can be displaced by a nucleophile that forms a key hydrogen bond interaction with the "hinge" region of the kinase active site. This is a critical interaction for anchoring the inhibitor.
-
Vector for Specificity: The second chlorine atom can be substituted to introduce a side chain that projects into a more variable region of the active site. This allows for the fine-tuning of selectivity for the target kinase over other kinases in the kinome.
-
The Cyclopropyl Advantage: The 2-cyclopropyl group can offer several benefits:[3]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[4]
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target protein.
-
Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other properties to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Characterization
While specific, publicly available spectroscopic data for 4,6-dichloro-2-cyclopropylpyrimidine is limited, its structure allows for the prediction of key spectral features that would be used for its characterization.
| Technique | Expected Features |
| ¹H NMR | - A multiplet in the upfield region corresponding to the protons of the cyclopropyl group. - A singlet in the aromatic region for the proton at the C5 position of the pyrimidine ring. |
| ¹³C NMR | - Resonances for the carbons of the cyclopropyl group. - Resonances for the pyrimidine ring carbons, with the carbon atoms attached to the chlorine atoms (C4 and C6) appearing at a characteristic downfield shift. The C2 and C5 carbons will also have distinct chemical shifts. |
| Mass Spectrometry | - A molecular ion peak corresponding to the mass of the molecule. - A characteristic isotopic pattern due to the presence of two chlorine atoms (a cluster of peaks with M, M+2, and M+4 in an approximate ratio of 9:6:1). |
Conclusion
4,6-dichloro-2-cyclopropylpyrimidine is a highly valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its combination of a reactive dichloropyrimidine core and a metabolically robust, conformationally defined cyclopropyl group makes it an attractive starting material for the synthesis of novel therapeutic agents. While detailed synthetic procedures and specific applications are not widely published, its potential, particularly in the design of kinase inhibitors, is significant. The proposed synthetic route, based on established chemical principles, provides a viable pathway for its preparation. As the demand for novel, highly specific, and metabolically stable drug candidates continues to grow, scaffolds such as 4,6-dichloro-2-cyclopropylpyrimidine are poised to play an increasingly important role in the future of pharmaceutical research and development.
References
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NIST. Pyrimidine, 4,6-dichloro-. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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